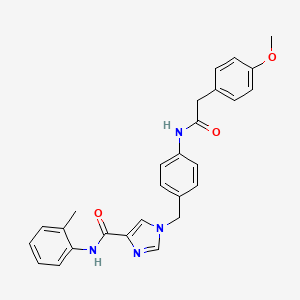

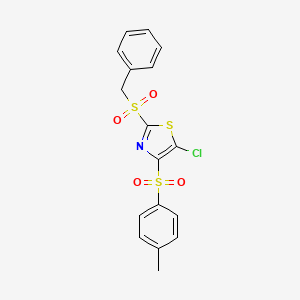

1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide” is a complex organic molecule. It contains several functional groups, including an imidazole ring, a carboxamide group, a benzyl group, and a methoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and aromatic rings. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives are highlighted for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and others have shown promising preclinical testing stages results. These structures are considered significant in the search for new antitumor drugs, suggesting the potential of the specified compound for similar applications (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Advanced Oxidation Processes in Drug Degradation

Advanced Oxidation Processes (AOPs) have been employed in the degradation of pharmaceutical compounds, indicating the potential for environmental detoxification applications. Studies on acetaminophen degradation pathways, biotoxicity of by-products, and the efficiency of AOP systems in breaking down pharmaceutical pollutants highlight the broader relevance of related chemical structures in environmental sciences. Such research underscores the importance of understanding the environmental fate and degradation mechanisms of complex organic compounds (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).

Thiophene Analogues and Carcinogenicity Evaluation

Research on thiophene analogues of carcinogens such as benzidine and 4-aminobiphenyl, involving synthesis and evaluation for potential carcinogenicity, highlights the investigative approaches toward understanding the health impacts of novel synthetic compounds. These studies provide a framework for assessing the safety and biological effects of new chemical entities, including the potential carcinogenic risks associated with their structure and activity (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).

Central Nervous System (CNS) Acting Drugs

Exploration into the conversion of benzimidazoles, imidazothiazoles, and imidazoles into potent CNS drugs underscores the significance of azole compounds in developing new treatments for CNS diseases. The research suggests that modifications to the azole structure can lead to compounds with enhanced CNS activities, indicating potential medicinal applications for imidazole derivatives in treating neurological disorders (Saganuwan, S., 2020).

properties

IUPAC Name |

1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-(2-methylphenyl)imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3/c1-19-5-3-4-6-24(19)30-27(33)25-17-31(18-28-25)16-21-7-11-22(12-8-21)29-26(32)15-20-9-13-23(34-2)14-10-20/h3-14,17-18H,15-16H2,1-2H3,(H,29,32)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCWSJUCAYCTDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate](/img/structure/B2535260.png)

![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate](/img/structure/B2535262.png)

![1'-(3-methoxybenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2535265.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]p yrimidino[4,5-b]thiophen-2-ylthio))acetamide](/img/structure/B2535268.png)

![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B2535275.png)

![(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2535277.png)

![2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535279.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2535282.png)